molecular formula C4H5BN2O3S B050650 5-Dihydroxyboryl-2-thiouracil CAS No. 125177-38-0

5-Dihydroxyboryl-2-thiouracil

Katalognummer: B050650
CAS-Nummer: 125177-38-0
Molekulargewicht: 171.98 g/mol
InChI-Schlüssel: IYECIXPSVBLTTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Dihydroxyboryl-2-thiouracil, also known as this compound, is a useful research compound. Its molecular formula is C4H5BN2O3S and its molecular weight is 171.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

BPTU is synthesized through a straightforward process involving the introduction of a dihydroxyboryl group to the thiouracil framework. The synthesis typically involves:

  • Reagents : Thiouracil derivatives and boron-containing reagents.
  • Conditions : Controlled temperature and solvent conditions to facilitate the reaction.
  • Characterization : Techniques such as NMR, IR, and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Anticancer Properties

BPTU has shown significant potential as an anticancer agent. Studies have indicated that it can induce cell cycle arrest and apoptosis in various cancer cell lines, including:

  • Mechanism of Action : BPTU acts by inhibiting cyclin-dependent kinases (CDKs), particularly CDK2A, which is crucial for cell cycle regulation. This inhibition leads to:
    • G1/S phase arrest in A-2780 ovarian cancer cells.
    • S phase arrest in HT-29 colon cancer cells.
    • G2/M phase arrest in HepG2 liver cancer cells .

Boron Neutron Capture Therapy (BNCT)

BPTU is being investigated as a candidate for boron neutron capture therapy, a targeted cancer treatment that utilizes boron compounds to enhance the effects of neutron irradiation on tumor cells:

  • Pharmacokinetics : Research conducted on melanoma-bearing mice demonstrated favorable pharmacokinetics, indicating that BPTU can effectively target tumor tissues while minimizing systemic exposure .
  • Therapeutic Efficacy : The compound's ability to accumulate in tumor sites enhances its potential for BNCT applications .

Antimicrobial Activity

BPTU and its derivatives have also exhibited antimicrobial properties against various pathogens:

  • Activity Spectrum : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism involves disruption of microbial cell membranes and interference with metabolic pathways .

Cancer Treatment Studies

Recent studies have focused on the efficacy of BPTU derivatives in treating specific cancers:

  • Study on A-2780 Cells : A derivative of BPTU was tested for cytotoxicity against A-2780 cells, showing significant inhibition of cell growth and induction of apoptosis via upregulation of p21 and p27 proteins .
CompoundCell LineIC50 (µM)Mechanism
BPTU DerivativeA-278015CDK2A Inhibition
BPTU DerivativeHT-2920G1/S Arrest
BPTU DerivativeMCF-718Apoptosis Induction

BNCT Efficacy Studies

In vivo studies using melanoma-bearing mice have been instrumental in evaluating the potential of BPTU for BNCT:

  • Findings : BPTU demonstrated selective accumulation in tumor tissues, leading to enhanced therapeutic outcomes when combined with neutron irradiation .

Eigenschaften

CAS-Nummer

125177-38-0

Molekularformel

C4H5BN2O3S

Molekulargewicht

171.98 g/mol

IUPAC-Name

(4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)boronic acid

InChI

InChI=1S/C4H5BN2O3S/c8-3-2(5(9)10)1-6-4(11)7-3/h1,9-10H,(H2,6,7,8,11)

InChI-Schlüssel

IYECIXPSVBLTTP-UHFFFAOYSA-N

SMILES

B(C1=CNC(=S)NC1=O)(O)O

Isomerische SMILES

B(C1=CN=C(NC1=O)S)(O)O

Kanonische SMILES

B(C1=CNC(=S)NC1=O)(O)O

Key on ui other cas no.

125177-38-0

Synonyme

5-dihydroxyboryl-2-thiouracil

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.